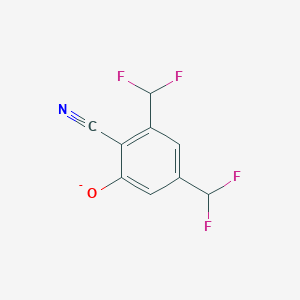![molecular formula C30H25F3N4O2 B10938426 2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10938426.png)
2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with pyrazolyl, dimethoxyphenyl, and trifluoromethyl groups, which contribute to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactionsCommon reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine has several notable applications in scientific research:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into binding sites with high specificity, influencing the activity of its targets and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine include other pyrimidine derivatives with different substituents. Examples include:
- 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine
- 2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(difluoromethyl)pyrimidine .
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C30H25F3N4O2 |
|---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
2-[3,5-bis(3-methylphenyl)pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C30H25F3N4O2/c1-18-7-5-9-20(13-18)24-16-25(22-10-6-8-19(2)14-22)37(36-24)29-34-23(17-28(35-29)30(31,32)33)21-11-12-26(38-3)27(15-21)39-4/h5-17H,1-4H3 |
InChI Key |
XQOSKVCQTGILHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC)C5=CC=CC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9-dimethyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10938347.png)
![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938351.png)
![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938354.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B10938356.png)

![4-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10938361.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10938362.png)
![N-[2-(dimethylamino)ethyl]-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938367.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938372.png)
![[7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](4-fluorophenyl)methanone](/img/structure/B10938386.png)
![ethyl 1-[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B10938400.png)
![(5Z)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(furan-2-ylmethyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10938404.png)
![N-[1-(1-Adamantyl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-YL)acetamide](/img/structure/B10938410.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B10938411.png)
